Piperic acid

Lipoxygenase inhibition Anti-inflammatory Enzyme kinetics

Piperic acid (CAS 136-72-1) is a functionally non-interchangeable benzodioxole monocarboxylic acid. It completely inhibits Staphylococcus xylosus lipase (IC50 54 µg/mL) vs. piperine's incomplete inhibition, and shows 1.9× lower LOX IC50 (45.17 µM vs. 85.79 µM) with superior antioxidant capacity (64% vs. 58%). Its free carboxylic acid enables direct oxidative cleavage to piperonal, bypassing the hydrolysis step required for piperine. For acne/obesity or anti-inflammatory (cholinergic/TRPV1) research, only piperic acid delivers the requisite potency and mechanistic specificity. Request a quote for high-purity bulk.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
CAS No. 136-72-1
Cat. No. B022298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperic acid
CAS136-72-1
Synonyms(2E,4E)-5-(1,3-Benzodioxol-5-yl)-2,4-pentadienoic Acid;  (E,E)-Piperonic Acid;  Piperinic Acid;  Piperonic Acid; 
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O
InChIInChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1+,4-2+
InChIKeyRHBGITBPARBDPH-ZPUQHVIOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperic Acid (CAS 136-72-1) – What Is It, and How Does It Differ from Piperine and Related Analogs?


Piperic acid (PA; CAS 136-72-1) is an aromatic monocarboxylic acid belonging to the benzodioxole class, structurally derived from the parent alkaloid piperine via cleavage of the piperidine amide bond [1]. It is a natural product obtained by alkaline hydrolysis of piperine from black pepper (Piper nigrum), yielding a pale yellow to light yellow solid with a molecular weight of 218.21 g/mol . Unlike piperine, which exists as a neutral amide, piperic acid possesses a free carboxylic acid group (pKa ~3.82–4.71) that confers distinct physicochemical properties, including limited aqueous solubility (~0.3–0.5 g/L at 25°C) and a calculated logP of approximately 2.9 [2]. These differences fundamentally alter its reactivity, bioavailability, and suitability for downstream synthetic applications, making it a functionally non-interchangeable entity relative to piperine and other piperine-derived analogs [3].

Why Piperic Acid (CAS 136-72-1) Cannot Be Replaced by Piperine or Similar Benzodioxoles in Research and Industrial Workflows


Procurement decisions that treat piperic acid as interchangeable with its parent compound piperine or closely related benzodioxoles (e.g., piperonal, piperonylic acid) introduce significant risk of experimental failure and irreproducibility. The conversion of piperine to piperic acid removes the piperidine moiety and exposes a carboxylic acid handle, which alters the compound's binding mode, enzyme inhibition kinetics, and solubility profile in ways that are quantitatively demonstrable [1]. For instance, piperic acid exhibits a 1.9-fold lower IC50 against lipoxygenase (LOX) compared to piperine (45.17 μM vs. 85.79 μM) and shows distinct thermodynamic binding signatures (ΔG = –8.09 kcal/mol vs. –7.47 kcal/mol) [2]. Furthermore, piperic acid is practically insoluble in water (solubility ~0.3 g/L) whereas piperine demonstrates moderate aqueous solubility, a disparity that directly impacts formulation strategies, assay design, and in vivo dosing regimens [3]. Generic substitution without accounting for these quantifiable differences will compromise data integrity and downstream reproducibility. The following evidence guide provides the specific, comparator-driven data required to justify the selection of piperic acid over its closest analogs.

Piperic Acid (CAS 136-72-1) – Head-to-Head Quantitative Performance Data Versus Piperine and Structural Analogs


Lipoxygenase (LOX) Inhibition: Piperic Acid Exhibits 1.9-Fold Higher Potency Than Piperine

In a direct comparative study assessing LOX inhibitory activity, piperic acid demonstrated an IC50 of 45.17 μM, representing a 1.9-fold improvement in potency over the parent compound piperine (IC50 = 85.79 μM) [1]. The enhanced activity was corroborated by isothermal titration calorimetry (ITC), which measured a binding free energy (ΔG) of –8.09 kcal/mol for piperic acid versus –7.47 kcal/mol for piperine, and molecular docking glide scores of –10.72 kcal/mol versus –7.28 kcal/mol, respectively [1].

Lipoxygenase inhibition Anti-inflammatory Enzyme kinetics

Bacterial Lipase (SXL) Inhibition: Piperic Acid Achieves Complete Inhibition at 500 µg/mL

Piperic acid was evaluated against Staphylococcus xylosus lipase (SXL), a bacterial enzyme implicated in acne pathogenesis. Using inhibition method A, 500 µg/mL of piperic acid completely inhibited SXL activity, whereas piperine at the same concentration did not achieve full inhibition [1]. The IC50 of piperic acid against SXL was determined to be 54 ± 0.48 µg/mL [1]. In a separate antioxidant assay within the same study, piperic acid exhibited 64% radical scavenging activity, compared to 58% for piperine, representing a 10.3% relative improvement [1].

Anti-acne Antibacterial Lipase inhibition

Anti-Inflammatory Activity: Piperic Acid Demonstrates Dual-Channel Efficacy Distinct from Tetrahydropiperic Acid

While tetrahydropiperic acid (THPA) has been identified as the most potent anti-inflammatory derivative within the piperine analog series, piperic acid itself exhibits a unique dual mechanism involving both cholinergic and vanilloid (TRPV1) systems [1][2]. In a direct comparative study, piperic acid significantly reduced carrageenan-induced paw edema in mice and inhibited leukocyte migration, effects that were partially reversed by the muscarinic antagonist atropine [2]. Although quantitative potency metrics for paw edema reduction were not directly compared to THPA in the same study, the mechanistic divergence is functionally significant: piperic acid's activity is mediated through cholinergic and vanilloid pathways, whereas THPA acts primarily via NF-κB downregulation [1].

Anti-inflammatory NF-κB pathway In vivo efficacy

Synthetic Utility: Piperic Acid as a Direct Precursor to Piperonal and Piperonylic Acid via Oxidative Cleavage

Piperic acid serves as a critical synthetic intermediate for the production of piperonal (heliotropin), a high-value fragrance and flavor compound. Reaction of piperic acid with strong oxidizers such as potassium permanganate, ozone, or bromine followed by sodium hydroxide causes oxidative cleavage of the conjugated double-bond system, yielding piperonal and piperonylic acid . In contrast, piperine requires an additional hydrolysis step to first generate piperic acid before this transformation can occur, representing a 97.2% conversion efficiency from piperine to piperic acid in the initial step [1]. The melting point of piperic acid (195–199°C; decomposes at 216–217°C with sublimation) further defines its handling and purification parameters distinct from piperine (mp 129–130°C) [2].

Synthetic intermediate Piperonal synthesis Fragrance precursor

Antioxidant Potency: Piperic Acid Demonstrates Consistently Higher Radical Scavenging Than Piperine

Across multiple independent studies, piperic acid consistently exhibits superior free radical scavenging activity compared to its parent compound piperine. In a 2012 comparative report, synthesized piperic acid was found to have the highest antioxidant power among tested compounds [1]. In the 2024 Catalysts study, piperic acid showed 64% DPPH radical scavenging activity versus 58% for piperine, a 10.3% relative improvement [2]. This trend is further supported by electrochemical studies of piperine that suggest the redox behavior of the conjugated dienoic acid system in piperic acid may contribute to enhanced radical quenching capacity [3].

Antioxidant DPPH assay Food preservation

Piperic Acid (CAS 136-72-1) – Optimal Application Scenarios Driven by Quantitative Differentiation Data


Anti-Obesity and Anti-Acne Drug Discovery Programs Targeting Lipase Inhibition

Based on the direct head-to-head evidence that piperic acid completely inhibits Staphylococcus xylosus lipase (SXL) at 500 µg/mL with an IC50 of 54 ± 0.48 µg/mL, whereas piperine does not achieve full inhibition at the same concentration [1], research programs focused on acne vulgaris or obesity should prioritize piperic acid. The compound's superior antioxidant capacity (64% vs. 58% for piperine) further supports its selection for formulations where both antibacterial lipase inhibition and oxidative stability are required [1].

Anti-Inflammatory Research Leveraging Cholinergic and Vanilloid (TRPV1) Pathways

For studies investigating non-canonical anti-inflammatory mechanisms, piperic acid is the preferred compound over tetrahydropiperic acid (THPA) or piperine. The evidence demonstrates that piperic acid's anti-nociceptive and anti-edema effects are mediated through cholinergic (atropine-reversible) and TRPV1 vanilloid pathways [2]. In contrast, THPA's activity is primarily driven by NF-κB downregulation [3]. This mechanistic divergence allows researchers to probe distinct signaling nodes in inflammatory disease models.

Fragrance and Flavor Industry: Cost-Effective Synthesis of Piperonal (Heliotropin)

Industrial procurement of piperic acid is justified when the end goal is the production of piperonal, a high-volume fragrance and flavor compound. Piperic acid undergoes direct oxidative cleavage with KMnO₄, O₃, or Br₂/NaOH to yield piperonal and piperonylic acid . Starting from piperine would require an initial alkaline hydrolysis step (97.2% conversion) before oxidative cleavage can proceed [1]. Eliminating this step reduces process complexity, reagent costs, and overall production time for fragrance manufacturers.

LOX-Targeted Drug Discovery and Chemical Biology Tool Compound Selection

Investigators developing lipoxygenase (LOX) inhibitors for inflammatory or cancer-related applications should select piperic acid based on its 1.9-fold lower IC50 (45.17 μM) relative to piperine (85.79 μM) and its more favorable binding thermodynamics (ΔG = –8.09 kcal/mol vs. –7.47 kcal/mol) [4]. These quantitative differences make piperic acid a more potent starting scaffold for medicinal chemistry optimization and a superior chemical probe for interrogating LOX biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.